(S)-3-(Fluoromethyl)-1-methylpiperazine
Description
(S)-3-(Fluoromethyl)-1-methylpiperazine is a chiral piperazine derivative characterized by a fluoromethyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. Its stereochemistry (S-configuration) and fluorine substituent confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues .
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S)-3-(fluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
PJODYEGWCUOOIP-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCN[C@@H](C1)CF |
Canonical SMILES |
CN1CCNC(C1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Fluoromethyl)-1-methylpiperazine typically involves the introduction of a fluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Fluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated amines or hydrocarbons.
Scientific Research Applications
(S)-3-(Fluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine Analogues
Key Observations :
- The fluoromethyl group in this compound enhances electronegativity without the steric bulk of trifluoromethyl groups (e.g., 1-(3-Trifluoromethylphenyl)piperazine) .
- Positional isomerism (e.g., 2- vs. 3-fluoromethyl) significantly impacts receptor binding kinetics due to spatial orientation differences .
Pharmacological and Metabolic Properties
Table 2: Pharmacological Profile Comparison
Key Findings :
Insights :
- The chiral synthesis of this compound requires expensive enantioselective methods, limiting scalability .
- Trifluoromethylated derivatives rely on costly aryl halide coupling steps, whereas methoxy analogues are more cost-effective .
Key Advantages and Limitations of this compound
- Advantages: Superior metabolic stability compared to chlorinated or non-fluorinated piperazines . Optimal balance of lipophilicity (LogP ~0.9) for CNS-targeted drug design .
- Limitations: High synthesis costs due to chiral resolution requirements . Limited commercial availability of fluoromethylated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
